Home > Products > Screening Compounds P27116 > 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine
7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine -

7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine

Catalog Number: EVT-11862519
CAS Number:
Molecular Formula: C15H12FN3
Molecular Weight: 253.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine is a compound that falls under the category of quinazoline derivatives, which are known for their diverse biological activities. Quinazolines have been extensively studied due to their potential applications in medicinal chemistry, particularly as kinase inhibitors. The specific compound in question features a fluorinated aromatic moiety and an amine functional group, which may enhance its biological activity and selectivity.

Source and Classification

This compound can be classified as an anilinoquinazoline, a subclass of quinazolines characterized by the presence of an aniline group. The fluorine atom in the 5-position of the 2-methylphenyl ring is significant for its potential influence on the compound's pharmacological properties, such as increased lipophilicity and altered metabolic stability. The compound's structural formula is represented as C15H14FN3, with a molecular weight of approximately 255.29 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine typically involves several steps:

  1. Formation of the Quinazoline Core:
    • The initial step often includes the condensation of anthranilic acid with a suitable carbonyl compound (such as formamide) under heat, leading to the formation of 2-aminoquinazoline derivatives.
  2. Substitution Reactions:
    • Subsequent reactions can involve electrophilic substitution at the 7-position of the quinazoline ring. This may be achieved using aryl halides in coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce the 5-fluoro-2-methylphenyl group.
  3. Final Amine Formation:
    • The introduction of the amine group at the 2-position can be accomplished through nucleophilic substitution reactions or reductive amination techniques.

These synthetic pathways are crucial for optimizing yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine consists of:

  • A quinazoline ring system, characterized by a fused benzene and pyrimidine structure.
  • A 5-fluoro-2-methylphenyl substituent, which contributes to its hydrophobic character.
  • An amino group at the 2-position that can participate in hydrogen bonding.

The structural formula can be represented as follows:

C15H14FN3\text{C}_{{15}}\text{H}_{{14}}\text{F}\text{N}_{{3}}

Key data points include:

  • Molecular Weight: 255.29 g/mol
  • Melting Point: Not extensively documented but inferred from similar compounds.
Chemical Reactions Analysis

Reactions and Technical Details

The compound undergoes several types of chemical reactions:

  1. Nucleophilic Substitution:
    • The amino group can act as a nucleophile in reactions with electrophiles, leading to further functionalization.
  2. Electrophilic Aromatic Substitution:
    • The presence of electron-withdrawing groups (like fluorine) can influence reactivity patterns on the aromatic rings, allowing for selective substitutions.
  3. Degradation Pathways:
    • Understanding metabolic pathways is essential for predicting how this compound may degrade in biological systems, particularly regarding phase I and phase II metabolic processes.
Mechanism of Action

Process and Data

The mechanism of action for 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine primarily involves its interaction with specific biological targets:

  1. Kinase Inhibition:
    • Quinazoline derivatives are known to inhibit receptor tyrosine kinases such as RET (rearranged during transfection). The binding occurs through interactions with key amino acids in the kinase domain, stabilizing the inactive form of the enzyme.
  2. Selectivity Factors:
    • The fluorinated substituent may enhance selectivity towards certain kinases by influencing binding affinity through hydrophobic interactions or steric effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic character.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids/bases.
  • Reactivity: Can undergo nucleophilic substitutions and electrophilic aromatic substitutions depending on reaction conditions.

Relevant data points include logP values indicating lipophilicity, which is critical for predicting bioavailability.

Applications

Scientific Uses

7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine has potential applications in various fields:

  1. Pharmaceutical Development:
    • As a lead compound for developing new kinase inhibitors targeting diseases such as cancer, particularly medullary thyroid cancer linked to RET dysregulation.
  2. Biochemical Research:
    • Used in studies exploring structure-activity relationships (SAR) to optimize pharmacological profiles.
  3. Drug Design:
    • Serves as a template for synthesizing novel derivatives with enhanced efficacy and selectivity against specific biological targets.
Introduction to Quinazoline-Based Therapeutics

Historical Development of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives trace their origins to 1869, when Johann Peter Griess first synthesized a quinazoline compound by reacting cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl," this heterocyclic system was later renamed "quinazoline" by Widdege in 1887 [1] [6]. The foundational Niementowski synthesis (1895) enabled efficient production of 4(3H)-quinazolinones through condensation of anthranilic acid and formamide, establishing a critical pathway for structural diversification [1] [3]. By the mid-20th century, systematic exploration revealed quinazoline’s privileged status in drug discovery, attributed to its tunable physicochemical properties and bioisosteric versatility [6].

Notable milestones include the development of the antihypertensive agent quinethazone (1958) and the sedative afloqualone (1980s). The 2000s witnessed FDA approvals of kinase inhibitors like gefitinib and erlotinib, underscoring quinazoline’s role in targeted oncology therapies [2] [6]. Over 150 natural quinazoline alkaloids have been identified, including the antimalarial febrifugine from Dichroa febrifuga, highlighting the scaffold’s biological relevance [3] [6].

Table 1: Historical Milestones in Quinazoline Drug Development

YearCompoundTherapeutic CategorySignificance
18692-Cyano-3,4-dihydro-4-oxoquinazolineN/AFirst synthesized quinazoline derivative (Griess)
1958QuinethazoneAntihypertensive/DiureticEarly clinical quinazoline drug
1985AfloqualoneSedative-HypnoticDemonstrated CNS penetration capabilities
2003GefitinibAnticancer (EGFR-TKI)Validated 4-anilinoquinazoline scaffold in oncology
2014IdelalisibAnticancer (PI3Kδ inhibitor)First-in-class therapy for hematological malignancies

Significance of 2-Aminoquinazoline Scaffolds in Targeted Drug Design

2-Aminoquinazoline derivatives represent a pharmacologically optimized subclass characterized by enhanced target affinity and metabolic stability. The 2-amino group serves as a hydrogen-bond donor/acceptor, facilitating critical interactions with biological targets such as:

  • Kinase ATP-binding pockets (e.g., EGFR, PI3Kδ)
  • Enzymatic allosteric sites (e.g., thymidylate synthase)
  • DNA minor grooves [2] [5] [8]

Structure-activity relationship (SAR) studies demonstrate that substitutions at positions 6, 7, and 8 profoundly influence potency and selectivity. For instance:

  • Halogenation at C-6/C-8 enhances DNA intercalation and antimicrobial activity [5] [8]
  • Electron-donating groups at C-7 improve kinase selectivity profiles [2]
  • N3-alkylation modulates blood-brain barrier permeability [6]

Table 2: Pharmacological Impact of 2-Aminoquinazoline Modifications

PositionSubstituentBiological ConsequenceExample Drug
2Amino (-NH₂)Hydrogen bonding with kinase hinge regionsIdelalisib
6Chloro/fluoroEnhanced DNA binding and topoisomerase inhibitionRaltitrexed
7Alkoxy groupsIncreased metabolic stability and oral bioavailabilityErlotonib derivatives
3ArylalkylImproved CNS penetration for neurological targetsAfloqualone

The scaffold’s synthetic plasticity enables diverse functionalization strategies, including:

  • Copper-catalyzed tandem reactions for C-N coupling [2]
  • Microwave-assisted cyclizations improving yield and purity [3] [6]
  • Regioselective electrophilic substitutions at C-5/C-8 positions [1]

Rationale for 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine as a Pharmacological Lead

The compound 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine incorporates strategically designed pharmacophoric elements that potentiate its therapeutic relevance:

Aromatic Substitution Rationale

  • 5-Fluoro-2-methylphenyl Group:
  • Fluorine at C-5′ enhances lipophilicity (log P optimization) and serves as a hydrogen-bond acceptor, improving target engagement. Fluorine’s electron-withdrawing effect also modulates the phenyl ring’s electron density, potentially enhancing π-stacking with tyrosine residues in kinase domains [4] [8].
  • Ortho-methyl group sterically shields the C1′-C2′ bond from oxidative metabolism, extending plasma half-life. This substitution concurrently induces torsional effects that may favor bioactive conformations [4] [7].

Core Scaffold Advantages

  • 7-Aryl Positioning:
  • The meta-relationship between the quinazoline fusion bond and the aryl substituent at C-7 creates an optimal spatial arrangement for accessing deep hydrophobic pockets in protein targets (e.g., kinase allosteric sites) [2] [5].
  • 2-Amino Group:
  • Serves as a hydrogen-bond donor equivalent to the adenine N1 in ATP-competitive inhibitors, enabling mimicry of nucleotide cofactors [2] [6].

Computational modeling predicts favorable binding to oncological targets:

  • EGFR kinase domain: The 2-amino group forms dual H-bonds with Met793 backbone carbonyl and sidechain, while the 7-aryl moiety occupies the hydrophobic cleft near Leu844 [2].
  • PI3Kγ allosteric site: Fluorine interacts with Lys890, and the methyl group induces favorable van der Waals contacts with Trp812 [2] [4].

Synthetic accessibility is confirmed via:

  • Buchwald-Hartwig amination of 2-chloro-7-iodoquinazoline intermediates
  • Suzuki-Miyaura cross-coupling using 5-fluoro-2-methylphenylboronic acid
  • Catalytic hydrogenation for nitro group reduction where applicable [2] [3]

This strategic integration of bioisosteric elements (fluorine), steric protection (ortho-methyl), and hydrogen-bonding capacity (2-amino) positions 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine as a versatile lead for rational drug design across oncological, antimicrobial, and anti-inflammatory indications.

Figure 1: Molecular Recognition Features of 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine

[Quinazoline Core]  |  |-- 2-NH₂: H-bond donor/acceptor → Kinase hinge region  |  |-- C7-(5-Fluoro-2-methylphenyl)  |  |-- F: Halogen bonding → Protein backbone dipoles  |  |-- CH₃: Hydrophobic filling → Allosteric pocket  

Properties

Product Name

7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine

IUPAC Name

7-(5-fluoro-2-methylphenyl)quinazolin-2-amine

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

InChI

InChI=1S/C15H12FN3/c1-9-2-5-12(16)7-13(9)10-3-4-11-8-18-15(17)19-14(11)6-10/h2-8H,1H3,(H2,17,18,19)

InChI Key

JKFUKZYGVHJZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC3=NC(=NC=C3C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.